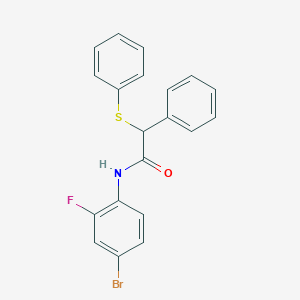![molecular formula C40H28N2O4 B5204183 N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B5204183.png)
N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide), commonly known as PPN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PPN is a polyaromatic compound that contains two naphthalene rings and a phenylene ring, and it is used as a fluorescent probe, a molecular sensor, and a therapeutic agent.
作用機序
The mechanism of action of PPN is not fully understood, but it is believed that it interacts with biomolecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. PPN has been shown to selectively bind to certain biomolecules, such as DNA and RNA, and induce conformational changes that affect their function.
Biochemical and Physiological Effects:
PPN has been shown to have minimal toxicity and does not affect cell viability at low concentrations. However, at higher concentrations, PPN can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. PPN has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using PPN in lab experiments is its high fluorescence quantum yield, which allows for sensitive detection of biomolecules. PPN is also highly photostable, which means it can be used for long-term imaging experiments. However, one limitation of using PPN is its hydrophobic nature, which can limit its solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of PPN in scientific research. One area of interest is the development of PPN-based therapeutics for cancer treatment. Another area of interest is the use of PPN as a molecular sensor for detecting specific biomolecules in biological systems. Additionally, PPN could be used in combination with other imaging techniques, such as fluorescence resonance energy transfer (FRET), to study complex biological systems.
合成法
PPN can be synthesized through several methods, including the reaction of 4-(aminomethyl)benzoic acid with 1,3-bis(chloromethyl)benzene in the presence of sodium hydroxide, followed by the reaction with 1-naphthylamine in the presence of acetic anhydride. The resulting product is then purified through column chromatography to obtain PPN.
科学的研究の応用
PPN has been extensively used in scientific research due to its unique properties, including its high fluorescence quantum yield, high photostability, and low toxicity. PPN is commonly used as a fluorescent probe to detect various biomolecules, such as proteins, DNA, and RNA. It is also used as a molecular sensor to detect metal ions and pH changes in biological systems. In addition, PPN has been studied as a therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[4-[3-[4-(naphthalene-1-carbonylamino)phenoxy]phenoxy]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O4/c43-39(37-16-5-10-27-8-1-3-14-35(27)37)41-29-18-22-31(23-19-29)45-33-12-7-13-34(26-33)46-32-24-20-30(21-25-32)42-40(44)38-17-6-11-28-9-2-4-15-36(28)38/h1-26H,(H,41,43)(H,42,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKGOJIJJUOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)OC4=CC(=CC=C4)OC5=CC=C(C=C5)NC(=O)C6=CC=CC7=CC=CC=C76 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[1,3-Phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(4-chloro-2-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5204104.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5204118.png)
![4-bromo-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5204144.png)

methyl]amine](/img/structure/B5204163.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5204167.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5204170.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B5204174.png)

![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)

![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)